molecular formula C8H5ClF2O B176339 2,4-Difluorophenylacetyl chloride CAS No. 141060-00-6

2,4-Difluorophenylacetyl chloride

Cat. No. B176339
M. Wt: 190.57 g/mol
InChI Key: REYSRIJCIXHMLY-UHFFFAOYSA-N
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Description

2,4-Difluorophenylacetyl chloride is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.57 . It is used in various chemical reactions and is available from chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2,4-Difluorophenylacetyl chloride consists of a phenyl ring substituted with two fluorine atoms at positions 2 and 4, and an acetyl chloride group .

Scientific Research Applications

Photodegradation Studies

2,4-Difluorophenylacetyl chloride has been studied in the context of UV light-induced degradation, particularly of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). Research demonstrates that 2,4-D degrades under UV light, with factors such as light intensity, exposure time, solvent type, and the presence of micellar media impacting the degradation process. These studies are crucial for understanding the environmental fate of herbicides and developing effective degradation strategies (Kundu, Pal, & Dikshit, 2005).

Synthesis Applications

The compound has been utilized in the synthesis of fluorine-labeled compounds, like [4-18F] fluconazole, which is significant for positron emission tomography studies in medical research. This showcases its role in advancing diagnostic imaging techniques (Livni et al., 1992).

Green Chemistry

Research has also focused on using 2,4-Difluorophenylacetyl chloride in more environmentally friendly chemical processes. An example includes the synthesis of 2',4'-dihydroxyacetophenone from resorcinol and acetic acid, highlighting the role of 2,4-Difluorophenylacetyl chloride in green chemistry applications (Yadav & Joshi, 2002).

Controlled-Release Herbicides

The compound is also instrumental in developing controlled-release herbicides. Studies show that its esters with starches can release varying amounts of herbicides, suggesting a potential for more efficient and environmentally friendly herbicide application (Mehltretter et al., 1974).

Sensor Development

Another application area is in the development of sensors for detecting herbicides like 2,4-Dichlorophenoxyacetic acid in wastewater and soil, using materials like screen-printed electrodes modified with conductive polyaniline. This research is vital for environmental monitoring and pollution control (El-Beshlawy et al., 2022).

Safety And Hazards

2,4-Difluorophenylacetyl chloride is classified as a corrosive substance. It causes severe skin burns and eye damage. It is recommended to avoid breathing its vapors and to use personal protective equipment when handling it .

properties

IUPAC Name

2-(2,4-difluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYSRIJCIXHMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenylacetyl chloride

Synthesis routes and methods

Procedure details

To a mixture of 2,4-difluorophenylacetic acid (206 mg), DMF (1 drop) and tetrahydrofuran (4 ml) was added oxalyl chloride (0.13 ml) dropwise. The resulting mixture was stirred at room temperature for 1 hour and the solvent was then distilled off to give 2,4-difluorophenylacetyl chloride. This chloride was dissolved in dichloromethane (5 ml) followed by addition of 3-amino-4-(2-chlorophenyl)-7,8-dihydro-6H-cyclopenta[g]quinoline (294 mg) and N,N-dimethylaniline (0.13 ml). The mixture was further stirred at room temperature for 3 hours, after which it was washed with water, saturated aqueous solution of NaHCO3 and water in the order mentioned and dried (over MgSO4). The solvent was then distilled off to give 4-(2-chlorophenyl)-3-(2,4-difluorophenylacetylamino)-7,8-dihydro-6H-cyclopenta(g)quinoline as oil. This oil was crystallized from isopropyl ether (yield 342 mg, 76.3%). Recrystallization from ethanol gave colorless prisms, mp. 179°-180° C.
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2009 - notes.fluorine1.ru
AlCl 3 is one of the most important and widely used catalysts known a long ago in laboratory and industrial practice. This review informs of AlCl 3 application in a relatively new field of …
Number of citations: 7 notes.fluorine1.ru
CM Chou, YW Tung, M Isobe - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
Symplectin is one of the few photoproteins, which forms covalent bonds with the dehydro-coelenterazine (DCL) at the binding sites and the active site. This binding takes place through …
Number of citations: 6 www.sciencedirect.com
F Caturla, JM Jiménez, N Godessart… - Journal of medicinal …, 2004 - ACS Publications
A series of 2-phenylpyran-4-ones were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). Extensive structure−activity relationship work was carried out within …
Number of citations: 37 pubs.acs.org

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